molecular formula C23H22ClN5O3 B12129601 2-amino-1-(3-chloro-4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(3-chloro-4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12129601
M. Wt: 451.9 g/mol
InChI Key: MXAGHEPBGBJEQF-UHFFFAOYSA-N
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Description

2-amino-1-(3-chloro-4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3-chloro-4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3-chloro-4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of substituted pyrroloquinoxalines.

Scientific Research Applications

2-amino-1-(3-chloro-4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-1-(3-chloro-4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-chloro-1,4-naphthoquinone: This compound shares some structural similarities and can undergo similar chemical reactions.

    2-methoxyphenyl isocyanate: Although structurally different, it is used in similar types of chemical transformations.

Uniqueness

What sets 2-amino-1-(3-chloro-4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H22ClN5O3

Molecular Weight

451.9 g/mol

IUPAC Name

2-amino-1-(3-chloro-4-methoxyphenyl)-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C23H22ClN5O3/c1-31-18-9-8-13(11-15(18)24)29-21(25)19(23(30)26-12-14-5-4-10-32-14)20-22(29)28-17-7-3-2-6-16(17)27-20/h2-3,6-9,11,14H,4-5,10,12,25H2,1H3,(H,26,30)

InChI Key

MXAGHEPBGBJEQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N)Cl

Origin of Product

United States

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